molecular formula C14H10ClFO2 B1406462 4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde CAS No. 1623144-61-5

4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B1406462
CAS No.: 1623144-61-5
M. Wt: 264.68 g/mol
InChI Key: MZSGMTUACIJSNI-UHFFFAOYSA-N
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Description

4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chloro group at the 4-position, a fluoro group at the 2’-position, and a methoxy group at the 5’-position on the biphenyl ring system, along with an aldehyde functional group at the 2-position. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally involve a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted biphenyl derivatives.

    Nucleophilic Addition: Alcohols or other functionalized biphenyl derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2’-fluoro-[1,1’-biphenyl]-2-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-Chloro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde: Lacks the fluoro group, potentially altering its chemical properties and applications.

    2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde: Lacks the chloro group, which may influence its overall reactivity and stability.

Uniqueness

The presence of the chloro, fluoro, and methoxy groups in 4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde imparts unique chemical properties, such as increased electrophilicity and specific steric effects, making it distinct from other similar compounds. These unique features contribute to its versatility and potential in various scientific and industrial applications .

Properties

IUPAC Name

5-chloro-2-(2-fluoro-5-methoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-11-3-5-14(16)13(7-11)12-4-2-10(15)6-9(12)8-17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSGMTUACIJSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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